

A Comparative Pharmacokinetic Profile of Levofloxacin and its Metabolite, Desmethyl Levofloxacin

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Compound of Interest

Compound Name: *Desmethyl Levofloxacin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the broad-spectrum fluoroquinolone antibiotic, levofloxacin, and its primary human metabolite, **desmethyl levofloxacin**. The information presented herein is supported by experimental data to aid in research and drug development activities.

Levofloxacin is a widely used antibacterial agent that undergoes limited metabolism in humans. [1][2][3] The primary routes of elimination are renal excretion of the unchanged drug. [2][4] Less than 5% of an administered dose of levofloxacin is recovered in the urine as its main metabolites, **desmethyl levofloxacin** and levofloxacin-N-oxide. [2][3][5] These metabolites exhibit little to no significant pharmacological activity. [2][3][5] Consequently, the vast majority of pharmacokinetic research has focused on the parent compound, levofloxacin. Detailed pharmacokinetic data for **desmethyl levofloxacin** is not extensively available in published literature due to its minor metabolic role and lack of therapeutic effect.

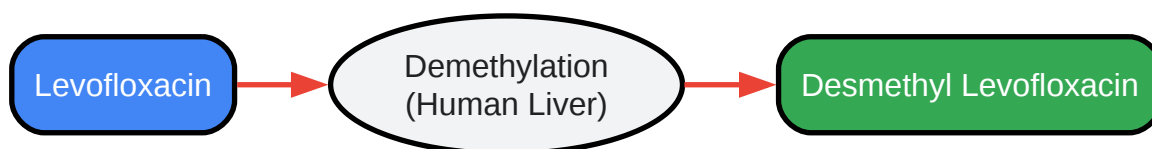
Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for levofloxacin following oral and intravenous administration in healthy adult subjects. This data highlights the drug's rapid absorption and consistent behavior across different routes of administration.

Pharmacokinetic Parameter	Levofloxacin (500 mg, single oral dose)	Levofloxacin (500 mg, single intravenous dose)	Desmethyl Levofloxacin
Maximum Plasma Concentration (C _{max})	5.2 - 5.7 µg/mL[2][4]	~5.7 µg/mL[2]	Data not available
Time to C _{max} (T _{max})	1 - 2 hours[4]	Not Applicable	Data not available
Area Under the Curve (AUC)	48.3 µg·h/mL (AUC _{0-∞})	47.5 µg·h/mL (AUC _{0-∞})	Data not available
Elimination Half-life (t _{1/2})	6 - 8 hours[2][4]	6 - 8 hours[2][4]	Data not available
Total Body Clearance (CL)	144 - 226 mL/min[2]	144 - 226 mL/min[2]	Data not available
Renal Clearance (CL _r)	96 - 142 mL/min[2]	96 - 142 mL/min[2]	Data not available
Volume of Distribution (V _d)	1.1 L/kg[4]	1.1 L/kg[4]	Data not available
Protein Binding	24 - 38%[4]	24 - 38%[4]	Data not available
Bioavailability	~99%[6]	Not Applicable	Data not available

Metabolic Pathway: Levofloxacin to Desmethyl Levofloxacin

Levofloxacin undergoes minor metabolism in humans, with one of the identified pathways being demethylation to form **desmethyl levofloxacin**. This process involves the removal of a methyl group from the piperazine ring of the levofloxacin molecule.



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Metabolic conversion of Levofloxacin.

Experimental Protocols

The following section outlines a typical experimental protocol for a pharmacokinetic study of levofloxacin in healthy human subjects. This protocol is a composite representation based on various published studies.

Objective: To determine the pharmacokinetic profile of a single oral dose of levofloxacin in healthy adult volunteers.

Study Design:

- An open-label, single-dose, pharmacokinetic study.

Participants:

- Healthy adult male and/or female volunteers (typically 18-45 years old).
- Participants undergo a full medical screening to ensure good health.
- Exclusion criteria include a history of clinically significant diseases, allergies to fluoroquinolones, and use of other medications.

Drug Administration:

- A single oral dose of 500 mg levofloxacin is administered with a standardized volume of water after an overnight fast.

Sample Collection:

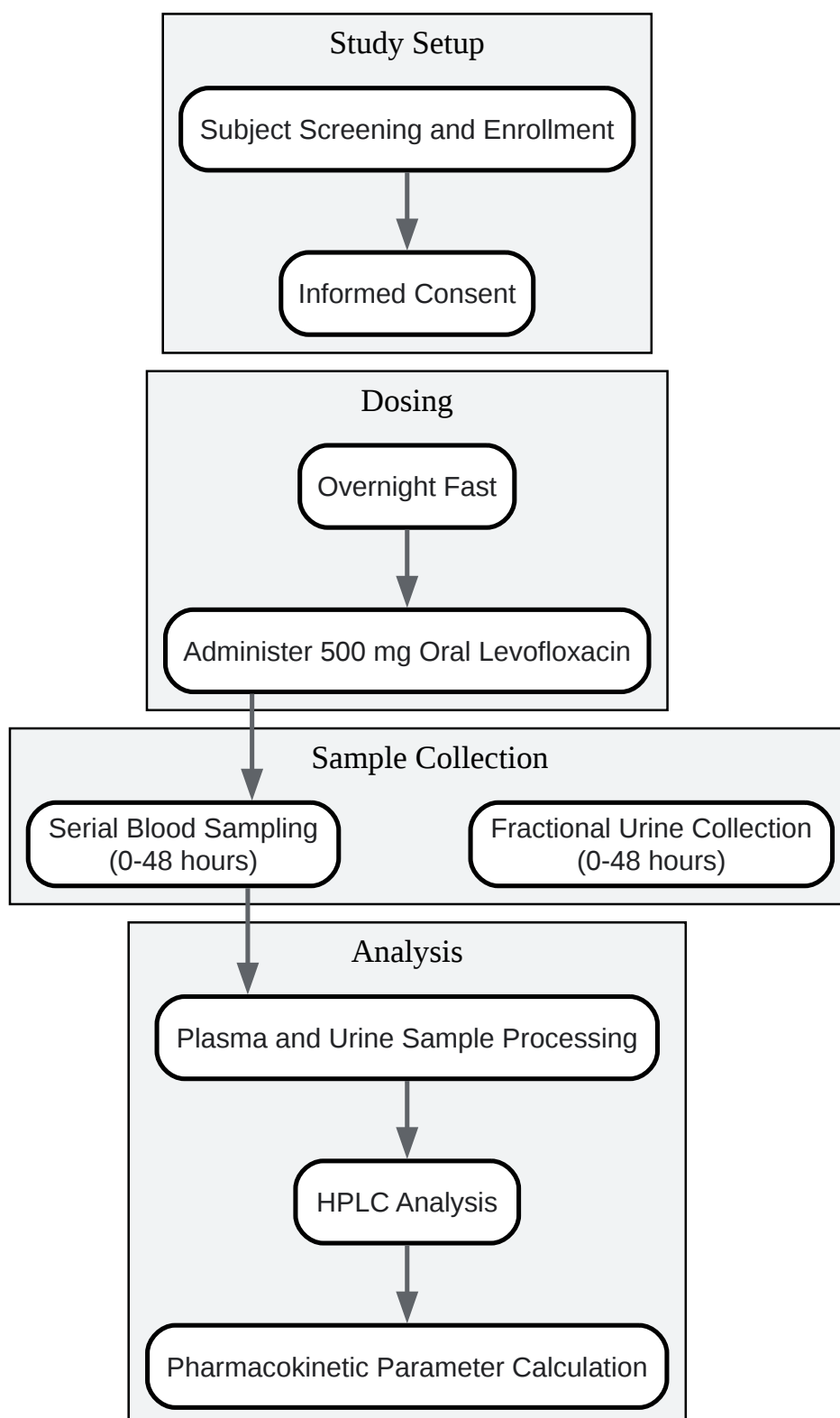
- Blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Urine samples are collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the extent of renal excretion.

Analytical Method:

- Plasma and urine concentrations of levofloxacin are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.

Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include C_{max}, T_{max}, AUC, t_{1/2}, CL, and V_d.



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Experimental workflow for a pharmacokinetic study.

In summary, levofloxacin is a well-characterized antibiotic with predictable pharmacokinetics and minimal metabolism. Its primary metabolite, **desmethyl levofloxacin**, is formed in very small quantities and is considered pharmacologically inactive, thus posing minimal clinical significance. Future research could focus on the specific enzymes responsible for the limited metabolism of levofloxacin.

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